molecular formula C10H12Br2O B1580580 2,6-Dibromo-4-tert-butylphenol CAS No. 98-22-6

2,6-Dibromo-4-tert-butylphenol

Cat. No. B1580580
M. Wt: 308.01 g/mol
InChI Key: RZYQECXFRLRRJY-UHFFFAOYSA-N
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Patent
US04172960

Procedure details

2,6-Dibromophenol (14.5 g, 0.058 mole) was treated with sodium methoxide (from 10.3 g sodium, 0.45 g atom) in methanol (100 ml) and dimethylformamide (100 ml) in the presence of cuprous iodide (2 g) in the same way as described in detail for 2,6-dibromo-4-t-butylphenol in Example 9. The crude yield of title product was 5.4 g (60%), m.p. 53°-6° C. (literature gives 55°-6° C.). The lower yield may be explained by incomplete extraction, 2,6-dimethoxyphenol being to some extent water soluble.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.3 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Br)[C:3]=1[OH:9].[CH3:10][O-:11].[Na+].BrC1C=C(C(C)(C)C)C=C(Br)[C:15]=1[OH:25]>CO.CN(C)C=O>[CH3:10][O:11][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:25][CH3:15])[C:3]=1[OH:9] |f:1.2|

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)Br)O
Name
sodium methoxide
Quantity
10.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
cuprous iodide
Quantity
2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C(C)(C)C)Br)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=CC=C1)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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